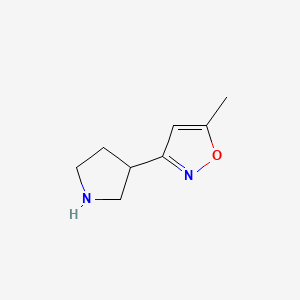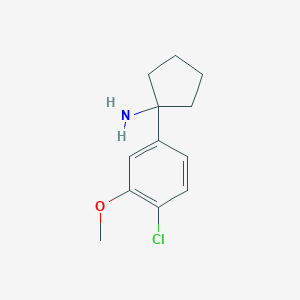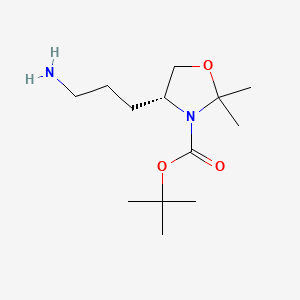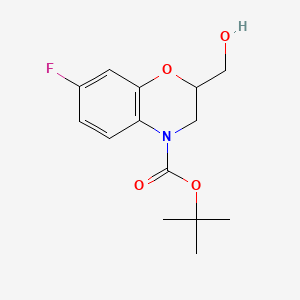
Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate is a fluorinated organic compound with a unique cyclobutane ring structure. The presence of fluorine atoms imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as tetrafluoromethane under controlled conditions.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction using formaldehyde or similar reagents.
Esterification: The final step involves esterification to form the carboxylate ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorinated probe in biological studies.
Medicine: Explored for its role in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate involves interactions with molecular targets through its functional groups. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The hydroxymethyl and carboxylate groups facilitate binding to specific enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl2,2,3,3-tetrafluorocyclobutane-1-carboxylate: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclopentane-1-carboxylate: Contains a cyclopentane ring instead of cyclobutane, affecting its chemical properties.
Uniqueness
Methyl2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate is unique due to its combination of fluorine atoms, hydroxymethyl group, and cyclobutane ring. This combination imparts distinct chemical properties, making it valuable in various applications.
Eigenschaften
Molekularformel |
C7H8F4O3 |
|---|---|
Molekulargewicht |
216.13 g/mol |
IUPAC-Name |
methyl 2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H8F4O3/c1-14-4(13)5(3-12)2-6(8,9)7(5,10)11/h12H,2-3H2,1H3 |
InChI-Schlüssel |
HSQAIGJWLNDZBV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CC(C1(F)F)(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B13555351.png)





![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-aminedihydrochloride](/img/structure/B13555379.png)

![2-[(3-Phenylpropyl)carbamoyl]phenylsulfurofluoridate](/img/structure/B13555402.png)

![1,4-dichloro-5H,7H,8H-pyrano[3,4-d]pyridazine](/img/structure/B13555405.png)
